Orazamide dihydrate
Overview
Description
Orazamide dihydrate is a pharmaceutical compound composed of one molecule of 5-aminoimidazole-4-carboxamide, one molecule of orotic acid, and two molecules of water. It is primarily used for the treatment of hepatitis and cirrhosis.
Mechanism of Action
Target of Action
Orazamide dihydrate, also known as Orazamide or 7793E20Q84, is an innovative pharmaceutical compound that primarily targets inflammatory pathways and immune response modulation . This makes it a versatile candidate for multiple indications, including autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease, as well as certain types of chronic inflammatory conditions .
Mode of Action
Orazamide works by selectively targeting specific components of the immune response, minimizing the broad-spectrum suppression that often accompanies traditional immunosuppressive therapies . It specifically inhibits the activity of pro-inflammatory cytokines , which are signaling molecules that play a crucial role in the inflammatory process . By blocking these cytokines, Orazamide effectively reduces inflammation and prevents the immune system from attacking the body’s own tissues . Furthermore, Orazamide has been shown to modulate the activity of specific immune cells, such as T cells and B cells, which are pivotal in the pathogenesis of autoimmune diseases .
Biochemical Pathways
Orazamide is composed of one molecule of 5-aminoimidazole-4-carboxamide (AICA), one molecule of orotic acid, and two molecules of water . The nucleoside of AICA (AICAR) is internalized and becomes phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide) . This process affects the biochemical pathways involved in inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of this compound, like many drugs, involves the study of the absorption, distribution, metabolism, and excretion of the drug . It can be administered orally in tablet form, which is convenient for most patients . For those who may have difficulties with oral medication, an intravenous infusion option is also available, typically administered in a clinical setting .
Result of Action
The result of Orazamide’s action is a reduction in inflammation and prevention of the immune system from attacking the body’s own tissues . This selective modulation helps in maintaining a balanced immune response, reducing the risk of opportunistic infections that are common with generalized immunosuppression . Additionally, Orazamide has demonstrated anti-fibrotic properties, which could be beneficial in conditions characterized by excessive tissue fibrosis .
Action Environment
The onset of action for Orazamide can vary depending on the delivery method . Oral tablets usually take a few hours to begin exerting their effects, while intravenous infusions can provide more immediate relief . Environmental factors such as the patient’s overall health, other medications they may be taking, and their individual response to medication can influence the compound’s action, efficacy, and stability . Patients are advised to follow their healthcare provider’s instructions regarding dosage and administration schedules .
Biochemical Analysis
Biochemical Properties
Orazamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with AMP-activated protein kinase (AMPK) alpha-1/beta-1/gamma-1 . AICA, a component of Orazamide, inhibits fatty acid synthesis, sterol synthesis, and gluconeogenesis in hepatocytes . These interactions highlight the compound’s role in regulating metabolic pathways and energy homeostasis.
Cellular Effects
Orazamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, AICA, a component of Orazamide, inhibits the production of pro-inflammatory cytokines such as TNF-alpha in macrophages . This inhibition reduces inflammation and prevents the immune system from attacking the body’s own tissues . Additionally, Orazamide has been shown to modulate the activity of specific immune cells, such as T cells and B cells .
Molecular Mechanism
The molecular mechanism of Orazamide involves several key interactions at the molecular level. AICA, a component of Orazamide, is internalized and phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide, ZMP) . This intermediate plays a crucial role in the de novo purine biosynthesis pathway. Furthermore, Orazamide specifically inhibits the activity of pro-inflammatory cytokines, reducing inflammation and preventing immune system attacks on the body’s tissues . The compound also modulates the activity of specific immune cells, maintaining a balanced immune response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Orazamide change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, AICA, a component of Orazamide, has been shown to inhibit fatty acid synthesis, sterol synthesis, and gluconeogenesis in hepatocytes over extended periods .
Dosage Effects in Animal Models
The effects of Orazamide vary with different dosages in animal models. Studies have shown that varying concentrations of AICA, a component of Orazamide, can inhibit the production of pro-inflammatory cytokines in macrophages . Higher doses of Orazamide may lead to toxic or adverse effects, while lower doses may be effective in reducing inflammation and modulating immune responses .
Metabolic Pathways
Orazamide is involved in several metabolic pathways, including the de novo purine biosynthesis pathway. AICA, a component of Orazamide, is phosphorylated by adenosine kinase to form AICAR mono-phosphate (AICA ribotide, ZMP), an intermediate in this pathway . The compound also affects the metabolism of certain drugs processed by the liver, such as statins and anti-seizure drugs .
Transport and Distribution
Orazamide is transported and distributed within cells and tissues through various mechanisms. AICA, a component of Orazamide, is internalized and phosphorylated by adenosine kinase . The compound’s distribution within cells and tissues is influenced by its interactions with transporters and binding proteins . These interactions affect the localization and accumulation of Orazamide in specific cellular compartments.
Subcellular Localization
The subcellular localization of Orazamide is crucial for its activity and function. AICA, a component of Orazamide, is internalized and phosphorylated by adenosine kinase, directing it to specific cellular compartments . This localization is essential for the compound’s role in the de novo purine biosynthesis pathway and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orazamide dihydrate involves the combination of 5-aminoimidazole-4-carboxamide and orotic acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve heating to facilitate the reaction. The crude product is then refined and decolorized using active carbon and sodium hydrosulfite .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Orazamide dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic activation and therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include phosphorylated derivatives of 5-aminoimidazole-4-carboxamide, which play a crucial role in its biological activity .
Scientific Research Applications
Orazamide dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs.
Biology: this compound is studied for its role in modulating cellular metabolism and energy homeostasis.
Comparison with Similar Compounds
AICAR (5-aminoimidazole-4-carboxamide ribonucleotide): Shares a similar structure and is involved in purine biosynthesis.
Orotic Acid: A component of Orazamide dihydrate, used in the synthesis of nucleotides.
Methotrexate: An immunosuppressive drug with similar anti-inflammatory properties.
Uniqueness: this compound is unique due to its dual composition of 5-aminoimidazole-4-carboxamide and orotic acid, which allows it to target multiple pathways involved in inflammation and immune response. Its selective inhibition of X-kinase and minimal off-target effects make it a promising candidate for chronic therapy .
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.C4H6N4O.2H2O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3;;/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZMBRTXTADRMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40948614 | |
Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60104-30-5, 2574-78-9 | |
Record name | Orazamide [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060104305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40948614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORAZAMIDE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7793E20Q84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the evidence that Orazamide can protect the liver from damage during anti-tuberculosis treatment?
A1: The study observed 60 patients with previously untreated tuberculosis, divided into two groups. The control group received standard anti-tuberculosis treatment (2HRZE/4HR program), while the observation group received the same treatment plus oral Orazamide (0.2g). The results showed that the observation group had a significantly lower incidence of liver function injury (6.7%) compared to the control group (23.3%) []. This suggests a potential hepatoprotective effect of Orazamide when used alongside standard anti-tuberculosis drugs.
Q2: Were there any significant differences in liver function markers between the two groups?
A3: Yes, besides the difference in the incidence of liver injury, the study also found statistically significant differences in levels of alanine aminotransferase (ALT) and total bilirubin (TBIL) after treatment between the two groups. The observation group, receiving Orazamide, had lower levels of these liver enzymes, indicating less liver damage [].
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